

Application Notes and Protocols for 7-Epi-5-eudesmene-1beta,11-diol

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Compound of Interest

Compound Name: 7-Epi-5-eudesmene-1beta,11-diol

Cat. No.: B13406448

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Epi-5-eudesmene-1beta,11-diol is a sesquiterpenoid natural product.^{[1][2]} It has been isolated from *Physalis alkekengi*, a plant known for its diverse pharmacological properties.^{[1][2][3][4]} While specific biological activity data for **7-Epi-5-eudesmene-1beta,11-diol** is not extensively documented in peer-reviewed literature, the broader class of eudesmane sesquiterpenoids and other compounds from *Physalis alkekengi* exhibit significant biological effects, including anti-inflammatory, cytotoxic, and antimicrobial activities.^{[5][6][7][8][9][10]} These application notes provide a summary of the known activities of related compounds and generalized protocols to guide the investigation of the biological potential of **7-Epi-5-eudesmene-1beta,11-diol**.

Chemical and Physical Properties

Property	Value
Chemical Formula	C ₁₅ H ₂₆ O ₂
Molecular Weight	238.37 g/mol
CAS Number	87261-77-6
Appearance	White to off-white solid
Solubility	Soluble in DMSO, ethanol, and other organic solvents.

Potential Biological Activities and Data from Related Compounds

While quantitative data for **7-Epi-5-eudesmene-1beta,11-diol** is not available, the following tables summarize the activities of other compounds isolated from *Physalis alkekengi*, providing a basis for potential research directions.

Cytotoxic Activity of Compounds from *Physalis alkekengi*

Compound	Cell Line	Activity (IC ₅₀)	Reference
Physalin B	HeLa, SMMC-7721, HL-60	0.51 μM, 0.86 μM, 1.12 μM	[11]
Withanolide 1	A549, K562	1.9-4.3 μM	[6]
Withanolide 8	A549, K562	1.9-4.3 μM	[6]
7β-ethoxyl-isophysalin C	PC-3	8.26 μM	[12]

Anti-inflammatory Activity of Compounds from *Physalis alkekengi*

Compound/Extract	Model	Effect	Reference
Dichloromethane Extract	LPS-stimulated RAW 264.7 cells	Inhibition of NO production	[13]
Isophysalin B	LPS-stimulated RAW 264.7 cells	Significant decrease in TNF- α mRNA	[5]
Physalin A	LPS-stimulated RAW 264.7 cells	Decrease in TNF- α mRNA	[5]
3',7-dimethylquercetin	LPS-stimulated RAW 264.7 cells	Suppression of TNF- α and IL-1 β mRNA	[5]
Physalisitins A-C	Cyclooxygenase-2 (COX-2)	Inhibition with IC ₅₀ values of 3.22, 6.35, and 11.13 μ M, respectively	[14]

Antimicrobial Activity of Compounds from *Physalis alkekengi*

Compound/Extract	Organism	Activity (MIC)	Reference
Physalin D	Gram-positive bacteria	32-128 μ g/mL	[7][15]
Methanol Extract	Gram-positive bacteria	32-128 μ g/mL	[7][15]
Dichloromethane Extract	Fungi	256-512 μ g/mL	[7][15]

Experimental Protocols

The following are generalized protocols that can be adapted to study the biological activity of **7-Epi-5-eudesmene-1 β ,11-diol**.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is designed to assess the cytotoxic effects of **7-Epi-5-eudesmene-1beta,11-diol** on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., A549, K562, HeLa)
- RPMI-1640 or DMEM medium with 10% FBS and 1% penicillin-streptomycin
- **7-Epi-5-eudesmene-1beta,11-diol**
- Dimethyl sulfoxide (DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well and incubate for 24 hours.
- Prepare a stock solution of **7-Epi-5-eudesmene-1beta,11-diol** in DMSO.
- Prepare serial dilutions of the compound in the culture medium.
- Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48 or 72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability and determine the IC₅₀ value.

Anti-inflammatory Assay Protocol (Nitric Oxide Production in Macrophages)

This protocol measures the effect of **7-Epi-5-eudesmene-1beta,11-diol** on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

- RAW 264.7 macrophage cell line
- DMEM medium with 10% FBS and 1% penicillin-streptomycin
- **7-Epi-5-eudesmene-1beta,11-diol**
- Lipopolysaccharide (LPS)
- Griess reagent
- 96-well plates
- Microplate reader

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells per well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of **7-Epi-5-eudesmene-1beta,11-diol** for 1 hour.
- Stimulate the cells with LPS (1 $\mu\text{g/mL}$) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

- Collect the cell culture supernatant.
- Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
- Incubate for 15 minutes at room temperature.
- Measure the absorbance at 540 nm.
- Determine the nitrite concentration from a standard curve and calculate the percentage of NO inhibition.

Antimicrobial Assay Protocol (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of **7-Epi-5-eudesmene-1beta,11-diol** against various microorganisms.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Fungal strains (e.g., *Candida albicans*)
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
- **7-Epi-5-eudesmene-1beta,11-diol**
- 96-well plates
- Spectrophotometer or microplate reader

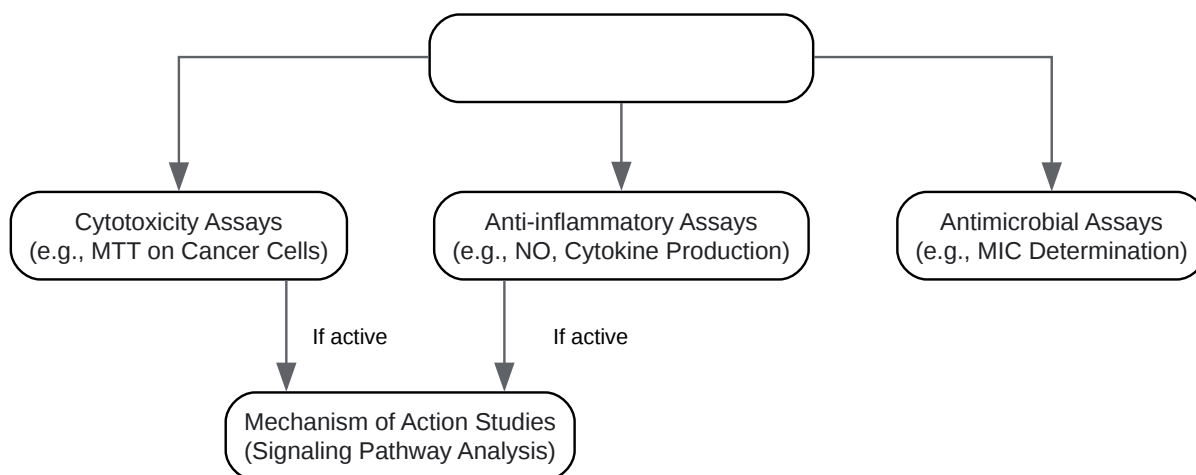
Procedure:

- Prepare a stock solution of **7-Epi-5-eudesmene-1beta,11-diol** in a suitable solvent.
- Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

- Prepare a microbial inoculum and adjust its concentration to the standard (e.g., 0.5 McFarland).
- Add the microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microbes).
- Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Hypothetical Workflow for Screening Biological Activities

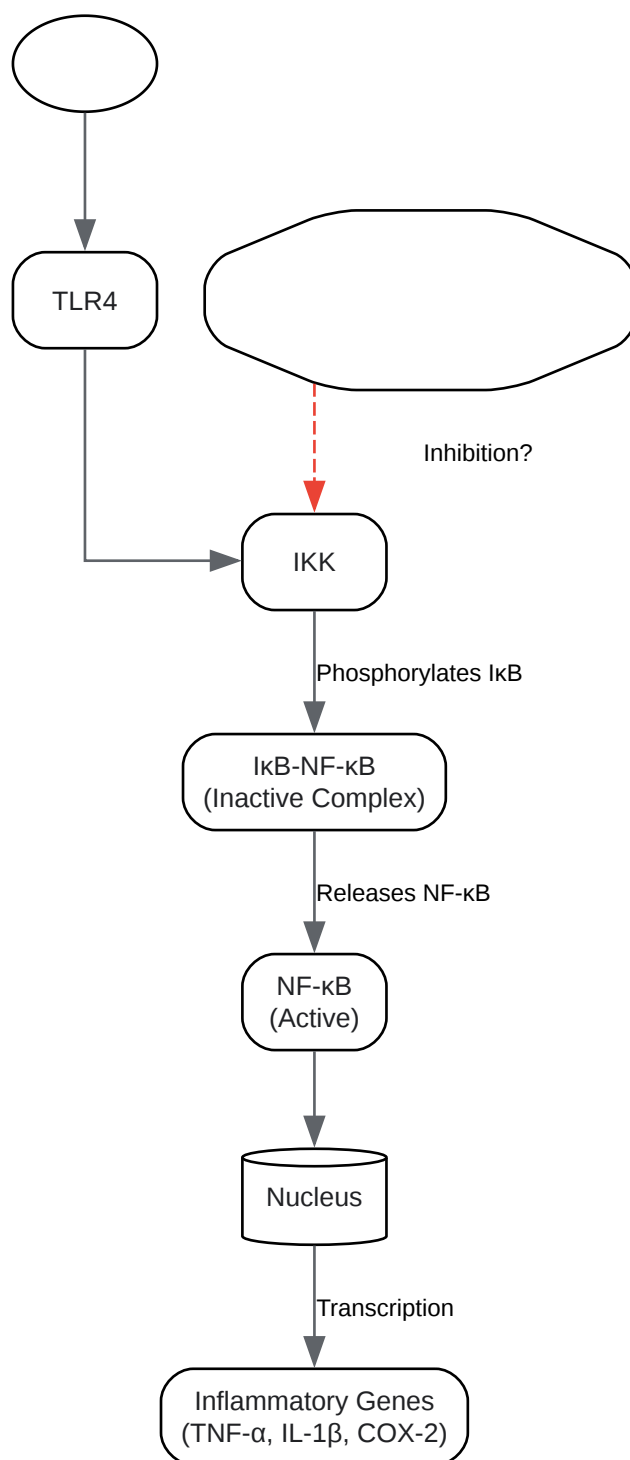


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Caption: A generalized workflow for investigating the biological activities of **7-Epi-5-eudesmene-1 β ,11-diol**.

Potential Anti-inflammatory Signaling Pathway

The following diagram illustrates a simplified NF- κ B signaling pathway, a common target for anti-inflammatory compounds.



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Caption: A simplified diagram of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Conclusion

While direct evidence of the biological activity of **7-Epi-5-eudesmene-1beta,11-diol** is currently lacking in the scientific literature, its structural class and origin from *Physalis alkekengi* suggest that it may possess cytotoxic, anti-inflammatory, and/or antimicrobial properties. The provided protocols and background information serve as a valuable resource for researchers to initiate investigations into the pharmacological potential of this natural product. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of **7-Epi-5-eudesmene-1beta,11-diol**.

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